molecular formula C12H13N3OS B10807171 N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine

N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B10807171
M. Wt: 247.32 g/mol
InChI Key: MTGYYBOADJNISY-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles and pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole derivatives with pyrrole derivatives under specific reaction conditions. One common method includes the use of a catalytic amount of iron(III) chloride in water, which facilitates the Paal-Knorr pyrrole condensation reaction . This method is operationally simple, practical, and economical, allowing the synthesis of N-substituted pyrroles under mild conditions with good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine is unique due to its combined benzothiazole and pyrrole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine

InChI

InChI=1S/C12H13N3OS/c1-16-8-4-5-9-10(7-8)17-12(14-9)15-11-3-2-6-13-11/h4-5,7H,2-3,6H2,1H3,(H,13,14,15)

InChI Key

MTGYYBOADJNISY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NCCC3

Origin of Product

United States

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